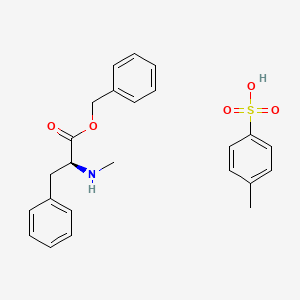

N-Me-Phe-Obzl p-Tosylate

Description

Historical Context and Evolution of N-Methylated Amino Acid Incorporation

The use of N-methylation as a tool in peptide chemistry was inspired by the discovery of naturally occurring bioactive peptides containing these modified residues, such as the immunosuppressant cyclosporin (B1163) A and the antibiotic actinomycin (B1170597) D. nih.govnsf.gov Initially, the incorporation of N-methylated amino acids was a synthetic challenge. nih.gov However, over the years, significant advancements in synthetic methodologies have been made, including techniques for N-methylation in solution and on solid-phase supports. acs.orgnih.govnih.gov These developments have made the synthesis of N-methylated peptides more accessible, paving the way for their widespread use in research and drug development. nih.govresearchgate.net

Strategic Role of N-Methylated Phenylalanine Derivatives in Bioactive Peptide Design

N-methylated phenylalanine (N-Me-Phe) derivatives are of particular interest in the design of bioactive peptides. Phenylalanine itself is a crucial residue in many biologically active peptides, and its N-methylation can lead to enhanced pharmacological properties. For instance, the incorporation of N-Me-Phe has been shown to improve the stability of peptides against enzymatic degradation. nih.govresearchgate.net Furthermore, N-Me-Phe-rich peptides have been investigated as potential shuttles for delivering drugs across the blood-brain barrier. researchgate.net The presence of the N-methyl group can also influence receptor binding and selectivity, as demonstrated in analogs of opioid peptides where N-Me-Phe incorporation led to highly selective agonists. mdpi.com

Overview of N-Me-Phe-Obzl p-Tosylate as a Crucial Building Block in Chemical Synthesis

This compound is a commercially available derivative of N-methyl-phenylalanine. creative-peptides.comlookchem.com It is a salt formed between the benzyl (B1604629) ester of N-methyl-phenylalanine and p-toluenesulfonic acid. vulcanchem.com In this compound, the carboxylic acid group of N-methyl-phenylalanine is protected as a benzyl ester (Obzl), and the amino group is protonated and forms a salt with the p-toluenesulfonate (tosylate) anion. The tosylate group serves as a counterion and can also act as a protecting group for the amine. wikipedia.org This particular combination of protecting groups makes this compound a valuable and versatile building block in peptide synthesis, allowing for the controlled incorporation of the N-methylated phenylalanine residue into a growing peptide chain. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Significance |

| This compound | C24H27NO5S | 457.54 | Building block for peptide synthesis |

| p-Toluenesulfonic acid | C7H8O3S | 172.20 | Forms tosylate salt, acts as protecting group |

| Benzyl alcohol | C7H8O | 108.14 | Forms benzyl ester for carboxyl protection |

| N-Methyl-L-phenylalanine | C10H13NO2 | 179.22 | The core N-methylated amino acid |

Properties

IUPAC Name |

benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDJZSODAYRPLC-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718521 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40298-25-7 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Me Phe Obzl P Tosylate

Reactivity of the N-Methylated Amine Functionality

The presence of a methyl group on the amine nitrogen of N-Me-Phe-Obzl p-Tosylate significantly influences its reactivity, particularly in peptide bond formation. This modification introduces steric hindrance, which can impede the approach of acylating agents and necessitate the use of specialized coupling reagents and conditions.

Nucleophilic Reactivity in Peptide Coupling Reactions

The N-methylated amine of this compound exhibits nucleophilic character, allowing it to participate in peptide coupling reactions. However, the steric bulk of the methyl group, in addition to the adjacent benzyl (B1604629) and phenyl groups, diminishes its nucleophilicity compared to a primary amine. This reduced reactivity often leads to slower coupling rates and may require the use of more potent activating agents to achieve satisfactory yields.

A variety of coupling reagents have been developed to overcome the challenges associated with sterically hindered N-methylated amino acids. These reagents are designed to form highly reactive intermediates that can be readily attacked by the N-methylated amine. Some of the most effective coupling reagents for N-methylated systems include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). nih.govpeptide.com The choice of coupling reagent can significantly impact the efficiency of the reaction, as illustrated in the following table.

Table 1: Comparison of Coupling Reagent Efficiency for N-Methylated Amino Acids

| Coupling Reagent | Activating Agent | Typical Reaction Conditions | Yield of Dipeptide | Reference |

|---|---|---|---|---|

| HATU | DIEA | DMF, Room Temperature, 2-4 h | High | peptide.com |

| HBTU | DIEA | DMF, Room Temperature, 4-6 h | Moderate to High | nih.gov |

| PyBOP | DIEA | CH2Cl2, Room Temperature, 3-5 h | High | nih.gov |

| PyAOP | DIEA | CH2Cl2, Room Temperature, 2-4 h | Very High | nih.gov |

Yields are generally reported as high but can vary depending on the specific amino acid sequence.

Side Reactions and Pathways in N-Methylated Systems

The synthesis of peptides containing N-methylated amino acids is often complicated by several side reactions. One of the most common is the formation of diketopiperazines, which are stable six-membered cyclic dipeptides. nih.gov This side reaction is particularly prevalent when an N-methylated amino acid is the second residue in a growing peptide chain, as the N-methyl group can facilitate the intramolecular cyclization and cleavage from the solid support.

Racemization is another significant concern in peptide synthesis, and the presence of an N-methyl group can exacerbate this issue. The electron-donating nature of the methyl group can increase the susceptibility of the adjacent chiral center to epimerization under both acidic and basic conditions. The choice of coupling reagent and base is crucial in minimizing racemization.

Kinetic Studies of Acylation and Coupling Reactions

Cleavage Mechanisms of the Benzyl Ester Protecting Group

The benzyl ester in this compound serves as a protecting group for the carboxylic acid functionality. Its removal is a critical step in the synthesis of the final peptide product. The cleavage of the benzyl ester is typically achieved through hydrogenolysis or acid-mediated de-esterification.

Hydrogenolysis and Catalytic Transfer Hydrogenation Methods

Hydrogenolysis is a widely used method for the deprotection of benzyl esters. The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nacatsoc.orglookchem.com The reaction is typically carried out in a solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) and proceeds under mild conditions, often at room temperature and atmospheric pressure.

Catalytic transfer hydrogenation offers a convenient alternative to using hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst. researchgate.net This technique avoids the need for specialized high-pressure hydrogenation equipment.

Table 2: Comparison of Hydrogenolysis Methods for Benzyl Ester Cleavage | Method | Catalyst | Hydrogen Source | Typical Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Hydrogenolysis | 10% Pd/C | H2 (gas) | Methanol | >95% | nacatsoc.orglookchem.com | | Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | High | researchgate.net | | Catalytic Transfer Hydrogenation | Palladium Black | Cyclohexene | Ethanol | High | researchgate.net | Yields are generally high but can be influenced by the substrate and reaction conditions.

The efficiency of hydrogenolysis can be affected by the presence of other functional groups in the molecule. For example, sulfur-containing residues can poison the catalyst, and other reducible groups may be sensitive to the reaction conditions. The choice of catalyst and reaction conditions can be optimized to achieve selective deprotection.

Acid-Mediated De-esterification Processes

Acid-mediated de-esterification provides an alternative method for cleaving the benzyl ester. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or Lewis acids. The mechanism involves the protonation of the ester oxygen, followed by nucleophilic attack and cleavage of the benzyl group.

The use of strong acids like TFA is common in solid-phase peptide synthesis for the final cleavage of the peptide from the resin, which often includes the removal of side-chain protecting groups like benzyl esters. However, this method can be harsh and may lead to side reactions, particularly with sensitive amino acid residues.

Lewis acids, such as aluminum chloride (AlCl3) or boron trichloride (B1173362) (BCl3), can also be employed for the cleavage of benzyl esters. These reactions typically proceed under anhydrous conditions. The choice of Lewis acid and reaction conditions must be carefully considered to avoid unwanted side reactions.

Table 3: Examples of Acid-Mediated Benzyl Ester Cleavage

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in CH2Cl2, Room Temperature | Commonly used in final cleavage from resin | nih.gov |

| Aluminum Chloride (AlCl3) | Anisole, 0 °C to Room Temperature | Effective for selective debenzylation | asianpubs.org |

| Boron Trichloride (BCl3) | CH2Cl2, -20 °C to 0 °C | Potent reagent, requires careful handling | asianpubs.org |

Orthogonal Deprotection Strategies in Complex Peptide Synthesis

In the intricate assembly of complex peptides, the principle of orthogonality is paramount. It dictates that the various protecting groups used for the amine terminus, the carboxyl terminus, and the amino acid side chains must be removable under distinct conditions, leaving the other protecting groups and the peptide backbone intact. This compound, with its benzyl ester (Obzl) carboxyl protection, is well-suited for such strategies.

The benzyl ester group is a versatile protecting group that can be cleaved under several conditions, providing multiple avenues for orthogonal deprotection. The most common method for benzyl ester removal is catalytic hydrogenolysis (e.g., using palladium on carbon, Pd/C, with a hydrogen source). This method is orthogonal to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups for the N-terminus, which are removed by base and acid, respectively.

Another approach involves the use of strong acids such as HBr in acetic acid, although this method is less orthogonal to Boc protection. cdnsciencepub.com More selective methods have been developed to enhance orthogonality. For instance, bis(tributyltin) oxide has been shown to efficiently and chemoselectively cleave benzyl esters in aprotic solvents, providing the corresponding carboxylic acids in good yields. conicet.gov.ar This method is advantageous as it proceeds without racemization and is compatible with other protecting groups. conicet.gov.ar

The table below summarizes orthogonal deprotection strategies applicable to the benzyl ester of N-Me-Phe-Obzl.

| Protecting Group | Cleavage Reagent/Condition | Orthogonal To | References |

| Benzyl (Bzl) Ester | Catalytic Hydrogenolysis (H₂, Pd/C) | Fmoc, Boc, most side-chain protecting groups | thieme-connect.de |

| Benzyl (Bzl) Ester | Bis(tributyltin) oxide | Fmoc, Boc | conicet.gov.ar |

| Fmoc (N-terminus) | Piperidine (B6355638) (20% in DMF) | Bzl, Boc, tBu, Trt | |

| Boc (N-terminus) | Trifluoroacetic acid (TFA) | Bzl (under hydrogenolysis), Fmoc |

Stereochemical Integrity During Chemical Transformations

Maintaining the stereochemical purity of amino acids during peptide synthesis is critical, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. N-methylated amino acids like N-Me-Phe present unique challenges and considerations in this regard.

Retention of Configuration During Coupling Reactions

The coupling of N-methylated amino acids is often slower and more challenging than that of their non-methylated counterparts due to the increased steric hindrance at the nitrogen atom. This can necessitate more forceful activation methods or longer reaction times, which in turn can increase the risk of racemization.

To mitigate this, specific coupling reagents and conditions have been developed that promote efficient peptide bond formation while preserving stereochemical integrity. The use of amino acid chlorides, generated in situ from Fmoc-protected amino acids, has been shown to be an efficient method for the racemization-free incorporation of N-methyl amino acids into peptides. researchgate.net Phosphonium (B103445) and uronium salt-based coupling reagents, such as HBTU, HATU, and PyBOP, often in conjunction with an additive like HOBt or HOAt, are also commonly employed. researchgate.netacs.org These reagents form activated esters that react readily with the incoming amine, minimizing the lifetime of the highly reactive, racemization-prone intermediate. highfine.com

Potential for Racemization and Epimerization Pathways

Racemization in peptide synthesis typically occurs through two main mechanisms: direct enolization via abstraction of the α-proton of the activated carboxyl group, or through the formation of a 5(4H)-oxazolone (azlactone) intermediate. highfine.com The activated oxazolone (B7731731) has an acidic proton at the Cα position, which can be easily removed by a base, leading to racemization.

While N-methylated amino acids cannot form the traditional oxazolone intermediate due to the absence of an N-H proton, they are still susceptible to racemization, particularly during deprotection and activation steps. cdnsciencepub.com Studies have shown that N-methylamino acid derivatives can be appreciably racemized by aqueous sodium hydroxide (B78521) during saponification of methyl esters. cdnsciencepub.com For instance, Z-MeIle-OMe was found to be significantly racemized (18-24%) under these conditions, whereas the non-methylated equivalent was only slightly affected (<2%). cdnsciencepub.com Racemization can also occur during deprotection with hydrogen bromide in acetic acid. cdnsciencepub.com The primary pathway for racemization in N-methylated residues is the direct abstraction of the α-proton from the activated carboxyl intermediate, a process that is facilitated by strong bases. highfine.com

Factors Influencing Stereochemical Control

Several factors play a crucial role in controlling the stereochemical outcome of coupling reactions involving N-methylated amino acids.

Coupling Reagents and Additives: The choice of condensing agent is critical. Reagents that promote rapid coupling minimize the time the amino acid spends in its activated, racemization-prone state. Additives like HOBt and HOAt can suppress racemization by forming less reactive activated esters that are more stable towards racemization but still sufficiently reactive for amidation. highfine.com

Base: The basicity and steric hindrance of the organic base used are highly influential. highfine.com Strong, non-sterically hindered bases like triethylamine (B128534) (TEA) can increase the rate of racemization. In contrast, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred as they are less likely to abstract the α-proton. highfine.com

Solvent: The polarity of the solvent can affect reaction rates and the stability of intermediates. Solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used.

Temperature: Lowering the reaction temperature can often reduce the rate of racemization.

The following table summarizes the influence of various factors on the racemization of N-methylated amino acids.

| Factor | Condition Favoring Retention | Condition Favoring Racemization | References |

| Base | Weakly basic (e.g., NMM) or sterically hindered (e.g., DIEA) | Strongly basic, non-hindered (e.g., TEA) | highfine.com |

| Coupling Reagent | Fast-acting phosphonium/uronium salts (e.g., HATU, HBTU) with additives (e.g., HOAt) | Slower activation methods; absence of additives | researchgate.nethighfine.com |

| Protecting Groups | Urethane-based N-protecting groups (e.g., Fmoc, Boc) | N/A (N-methylation itself prevents oxazolone formation) | cdnsciencepub.com |

| Deprotection | Catalytic Hydrogenolysis (for Bzl) | Saponification (for Me/Et esters); strong acidolysis (HBr/AcOH) | cdnsciencepub.com |

Applications in Advanced Organic and Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each reaction step. peptide.com20.210.105 The incorporation of N-methylated amino acids like N-methyl-phenylalanine (N-Me-Phe) from its tosylate salt derivative presents unique challenges and advantages.

The primary challenge in incorporating N-methylated amino acids is the steric hindrance posed by the N-methyl group, which makes the secondary amine less nucleophilic than the primary amine of a standard amino acid. This can lead to slower reaction kinetics and lower coupling yields. nih.gov Consequently, standard coupling conditions used in SPPS are often insufficient, requiring more potent activation methods to achieve high efficiency.

To overcome this, specialized coupling reagents have been developed and optimized for sterically hindered couplings. Reagents such as aminium/uronium salts, particularly those based on HOBt analogues like HOAt, have proven effective. bachem.com For instance, the combination of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) is a widely adopted strategy. This combination has been shown to facilitate the coupling of N-methyl amino acids in as little as 20 minutes with high efficiency. nih.gov Other phosphonium (B103445) salt reagents like PyBOP and PyAOP are also highly effective, especially for acylating hindered amino acids. bachem.comthieme-connect.de

The table below summarizes the effectiveness of various coupling reagents used for incorporating N-methylated amino acids in peptide synthesis.

| Coupling Reagent/System | Typical Reaction Time | Yield/Efficiency | Notes |

| HATU/DIPEA | ~2 hours | High (<83% in a solution-phase example) beilstein-journals.org | Commonly used for hindered couplings; minimizes racemization. beilstein-journals.org |

| HATU/HOAt | ~20-30 minutes | Near-complete coupling nih.gov | A robust system for reliable construction of N-methyl peptides. nih.gov |

| HCTU/DIPEA | ~2 hours | Low (<10% in a difficult SPPS case) beilstein-journals.org | May be insufficient for sterically demanding N-methyl couplings. beilstein-journals.org |

| PyBOP/DIPEA | ~60 minutes | High | A powerful phosphonium salt reagent suitable for general use and hindered couplings. thieme-connect.de |

| DMT/NMM/TosO⁻ | Not specified | High | Used successfully in microwave-assisted SPPS of N-methylated peptides. mdpi.com |

The yields and reaction times are context-dependent and can vary based on the specific peptide sequence and reaction conditions.

During the synthesis of long or hydrophobic peptides, a common problem is the aggregation of peptide chains on the solid support. This aggregation is driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. google.com Such structures can prevent reagents from accessing the reactive N-terminus of the growing peptide, resulting in incomplete reactions and truncated or deletion sequences.

Synthesizing difficult sequences, which are often rich in hydrophobic or β-branched amino acids, requires specific strategies, and the inclusion of N-methylated residues is a key tool.

Use of High-Potency Coupling Reagents : As detailed in section 4.1.1, the use of powerful coupling reagents like HATU, HBTU, and PyBOP is essential. These reagents form highly reactive acylating species that can overcome the steric hindrance and reduced nucleophilicity of the N-methylated amine. bachem.comthieme-connect.de

Microwave-Assisted SPPS (MW-SPPS) : Applying microwave energy can accelerate the coupling reaction, often reducing reaction times from hours to minutes. This increased rate is particularly beneficial for slow, sterically hindered couplings involving N-methylated amino acids, allowing for higher yields and purities.

Strategic Positioning : The placement of the N-Me-Phe residue is crucial. It is most effective when introduced into the middle of a hydrophobic stretch or a sequence known to adopt a β-sheet conformation. This "disruptor" role is a planned design element in the synthesis of aggregation-prone peptides. nih.govscielo.org.mx

In Situ Neutralization : In standard Fmoc-SPPS, the deprotected N-terminal amine is a salt that must be neutralized with a non-nucleophilic base before coupling. For challenging couplings, an in situ neutralization protocol, where the base is added along with the coupling reagents, can be more efficient and prevent side reactions. peptide.comthieme-connect.de

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis (LPPS) remains vital, especially for large-scale production and the synthesis of complex, modified peptides where purification of intermediates is necessary. ekb.eg In this context, N-Me-Phe-Obzl p-Tosylate is a valuable reagent due to its protecting group scheme. The benzyl (B1604629) (Obzl) ester provides stable C-terminal protection that can be removed under specific conditions, and the tosylate salt ensures the compound is a stable, crystalline solid. bachem.com

Fragment condensation is a powerful strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. This convergent approach can be more efficient than a linear, one-by-one amino acid addition.

This compound is an ideal starting material for the C-terminal fragment in a condensation strategy. The synthesis would proceed as follows:

The this compound is neutralized, and its N-terminus is protected (e.g., with Fmoc or Boc).

The peptide chain is elongated in the N-terminal direction.

After synthesizing the desired fragment, the N-terminal protecting group is removed.

This fragment, with a free N-terminus and a C-terminal benzyl ester, can then be coupled to another peptide fragment that has an activated C-terminus.

A significant challenge in fragment condensation is the risk of epimerization at the C-terminal residue of the activated fragment. However, coupling fragments at a glycine (B1666218) or a proline residue minimizes this risk. The presence of an N-methylated residue at the coupling site also influences the reaction; while the coupling itself can be difficult, the conformational constraints imposed by the N-methyl group can sometimes be leveraged to control the reaction pathway. The use of benzyl esters for C-terminal protection is a well-established method to prevent side reactions like diketopiperazine formation, particularly in the synthesis of peptides containing N-methylated amino acids, as demonstrated in the synthesis of Cyclosporin (B1163) O. wiley-vch.de

N-methylation is a common feature in many biologically active natural cyclic peptides, such as cyclosporine and dactinomycin. enamine.net This modification imparts crucial properties, including increased metabolic stability against proteases, enhanced membrane permeability, and conformational rigidity that locks the peptide into its bioactive shape. novanet.caspringernature.comnih.gov

This compound is a key precursor for incorporating N-methyl-phenylalanine into peptides destined for macrocyclization. The synthetic route typically involves:

Linear Peptide Synthesis : A linear precursor peptide is first assembled using either solid-phase or solution-phase methods. This compound can be incorporated at any desired position.

Deprotection : All side-chain and terminal protecting groups are selectively removed to expose the N-terminal amine and the C-terminal carboxylic acid, which will form the cyclizing amide bond. If the synthesis was performed on a solid support, the peptide is first cleaved from the resin. researchgate.net

Cyclization : The ring-closing reaction is performed in a highly dilute solution to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent (e.g., HATU, PyBOP, or DPPA) is used to activate the C-terminal carboxyl group for reaction with the N-terminal amine. novanet.caspringernature.com

The presence of N-methylated residues like N-Me-Phe can significantly influence the efficiency of the macrocyclization step. The N-methyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the linear precursor into a conformation that is conducive to ring closure, thereby increasing the cyclization yield. nih.gov This principle is fundamental to the high-yielding syntheses of many complex cyclic peptides. novanet.caspringernature.com

Synthesis of Oligopeptides and Peptidomimetics

This compound, the p-toluenesulfonate salt of N-methyl-phenylalanine benzyl ester, serves as a important building block in the chemical synthesis of oligopeptides and peptidomimetics. nextpeptide.comcalpaclab.com In peptide synthesis, amino acid esters are typically stabilized as salts with strong acids like p-toluenesulfonic acid, which makes them more readily crystalline and stable for storage. bachem.com The compound provides a pre-methylated L-phenylalanine residue, where the α-amino group is secondary, and the C-terminal carboxylic acid is protected as a benzyl ester (Obzl). calpaclab.combachem.com This structure is advantageous for incorporation into peptide chains, which are constructed by forming amide (peptide) bonds between amino acids. bachem.commdpi.com

The presence of the N-methyl group is a critical modification in the design of both oligopeptides and peptidomimetics. N-methylation is a strategy employed by nature to modulate the biological functions of peptides. researchgate.net In synthetic peptides, this modification offers several benefits. It can enhance resistance to enzymatic degradation by proteases, as the N-methylated amide bond is often less susceptible to hydrolysis. researchgate.net Furthermore, the methyl group introduces steric hindrance that restricts the conformational flexibility of the peptide backbone. This can lock the molecule into a bioactive conformation, potentially increasing its potency and receptor selectivity. researchgate.netresearchgate.net The loss of the amide N-H hydrogen bond donor also increases the lipophilicity of the peptide, which can improve its permeability across cell membranes. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and bioavailability. nih.govbiorxiv.org this compound is a valuable precursor for these molecules because the N-methylated phenylalanine unit it provides is a common feature in potent peptidomimetics. nih.gov By incorporating this building block, chemists can systematically modify peptide structures to create mimetics with enhanced therapeutic potential. nih.gov For instance, N-methylation has been successfully used to develop permeable cyclic peptidomimetics and stable analogs of opioid peptides. nih.govnih.gov

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Unmodified Peptide | N-Methylated Peptide/Peptidomimetic | Rationale |

|---|---|---|---|

| Conformational Flexibility | High | Reduced | Steric hindrance from the methyl group restricts backbone rotation. researchgate.net |

| Proteolytic Stability | Susceptible to degradation | Increased resistance | The N-methylated amide bond hinders recognition and cleavage by proteases. researchgate.net |

| Receptor Binding | Variable | Can be enhanced | A more rigid conformation can lead to a better fit with the target receptor. researchgate.net |

| Membrane Permeability | Generally low | Often improved | The removal of a hydrogen bond donor increases lipophilicity. nih.gov |

| Bioavailability | Low | Can be improved | A combination of increased stability and permeability can lead to better oral availability. biorxiv.org |

Precursor for Complex Molecular Architectures

Role in the Synthesis of N-Methylated Macrocycles

This compound is a key starting material for the construction of N-methylated macrocycles, a class of molecules that has garnered significant interest in drug discovery. Macrocyclization, the process of forming a large ring structure from a linear precursor, is a widely used strategy to constrain the conformation of a peptide. biorxiv.org This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity and activity. biorxiv.org When combined with N-methylation, the resulting macrocycles can exhibit exceptional drug-like properties. nih.gov

The synthesis of these complex structures involves incorporating the N-methyl-phenylalanine unit from this compound into a linear peptide chain using methods like solid-phase peptide synthesis (SPPS). nih.gov During SPPS, the use of pre-formed N-methylated amino acids can sometimes lead to lower coupling efficiency due to steric hindrance. nih.gov However, advanced coupling reagents and optimized reaction conditions have made their incorporation more efficient. After the linear, N-methylated peptide is assembled, the protecting groups are removed, and the molecule is induced to cyclize, forming the final macrocyclic architecture. researchgate.net

Many biologically active natural products are N-methylated macrocycles, such as the immunosuppressant Cyclosporin A, which contains seven N-methylated amide bonds. researchgate.net These natural scaffolds demonstrate the power of N-methylation to confer properties like membrane permeability and oral bioavailability, despite the molecules having a high molecular weight that would otherwise violate standard rules for drug-likeness. biorxiv.org The use of this compound allows synthetic chemists to mimic these natural motifs and systematically study how the position and degree of N-methylation affect the permeability and activity of novel macrocyclic compounds. nih.govbiorxiv.org

Building Block for Natural Product Total Synthesis

The total synthesis of natural products is a field of chemistry that aims to construct complex molecules found in nature from simpler, commercially available starting materials. sci-hub.seaubelabunc.com This endeavor not only makes these often-scarce compounds available for study but also drives the development of new synthetic methods. sci-hub.se Many natural products, particularly those with antimicrobial or immunosuppressive activities, are peptides that contain non-standard amino acids, including N-methylated residues. researchgate.netnottingham.ac.uk

Table 2: Examples of Natural Product Classes Containing N-Methylated Amino Acids

| Natural Product Class | Example | Biological Activity | Relevance of N-Methylation |

|---|---|---|---|

| Cyclic Peptides | Omphalotin A | Nematicidal | Contains nine N-methylations crucial for its structure and activity. biorxiv.org |

| Cyclic Depsipeptides | Cyclosporin A | Immunosuppressive | Contains seven N-methylations that enhance cell permeability and target binding. researchgate.net |

| Linear Peptides | Teixobactin Analogs | Antibacterial | Simplified analogs often incorporate N-methylated residues to improve stability and activity. nottingham.ac.uk |

Scaffold for Combinatorial Library Generation

In modern drug discovery, combinatorial chemistry is a powerful tool used to rapidly generate a large number of diverse molecules, known as a library. google.com These libraries are then screened against biological targets to identify "hit" or "lead" compounds for further development. This process relies on the concept of a central molecular "scaffold," a core structure that is common to all compounds in the library, onto which various chemical substituents are attached. google.comnih.gov

This compound is an ideal scaffold for generating focused combinatorial libraries of peptidomimetics. The N-methyl-phenylalanine core provides a rigid, well-defined three-dimensional structure. u-strasbg.fr By using this scaffold as a starting point, chemists can create a library by introducing diversity at specific points. For example, a library could be constructed by coupling a diverse set of carboxylic acids to the secondary amine of the N-methyl-phenylalanine scaffold and, after deprotection of the benzyl ester, coupling a diverse set of amines to the newly freed carboxylic acid.

This "scaffold-based" approach allows for the systematic exploration of the chemical space around the core structure. researchgate.netnih.gov The goal is to identify which combination of substituents results in the highest biological activity. Libraries built upon N-methylated amino acid scaffolds are particularly valuable because they inherently possess drug-like features, such as enhanced proteolytic stability and conformational constraint, increasing the probability of identifying potent and pharmacokinetically favorable lead compounds. nih.govgoogle.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including N-Me-Phe-Obzl p-Tosylate. This non-destructive technique provides granular information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C), within the molecule.

1D and 2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and fundamental data for structural verification. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration). For this compound, characteristic signals corresponding to the aromatic protons of the phenylalanine and p-toluenesulfonate moieties, the benzyl (B1604629) ester group, and the N-methyl group are expected. unimi.it

Two-dimensional (2D) NMR experiments provide correlational data that helps in assembling the molecular structure by establishing connectivity between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the α-proton and the β-protons of the phenylalanine residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It is invaluable for assigning carbon signals based on their attached protons. For instance, the signal for the α-carbon of the phenylalanine moiety would be correlated with the signal of its directly attached α-proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds. sdsu.edu This is crucial for connecting different structural fragments. For example, HMBC can show correlations between the N-methyl protons and the α-carbon of the phenylalanine backbone, as well as with the carbonyl carbon. It can also confirm the connectivity of the benzyl group to the ester oxygen and the p-toluenesulfonate group to the parent molecule.

A representative, though not exhaustive, set of expected NMR data is presented below. Actual chemical shifts can vary based on the solvent and experimental conditions.

| ¹H NMR | ¹³C NMR |

| Proton Type | Expected Chemical Shift (ppm) |

| N-CH₃ | ~2.5 |

| Phenylalanine β-CH₂ | ~3.1 |

| Phenylalanine α-CH | ~4.3 |

| Benzyl CH₂ | ~5.1 |

| Aromatic (Phe & Tosyl) | ~7.0 - 7.8 |

| Tosyl CH₃ | ~2.3 |

| Carbonyl C=O |

NOESY and ROESY for Conformational and Stereochemical Analysis

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, which is critical for determining the conformation and stereochemistry of a molecule. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment shows correlations between protons that are close in space, irrespective of whether they are connected through bonds. For small to medium-sized molecules like this compound, NOESY can help in understanding the preferred conformation around the rotatable bonds. columbia.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in a certain size range, the NOE can be close to zero, making NOESY experiments ineffective. ROESY is an alternative experiment that provides similar through-space correlation information but is less dependent on the molecule's tumbling rate in solution. columbia.edu

These experiments can be instrumental in confirming the relative stereochemistry of the chiral center in the phenylalanine residue by observing NOEs between specific protons.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction. fujifilm.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. fujifilm.comresearchgate.net

By using a certified internal standard with a known concentration, the absolute purity of this compound can be determined with high accuracy and precision. bipm.orgmdpi.com For reaction monitoring, qNMR can be used to track the disappearance of starting materials and the appearance of the product over time, providing valuable kinetic data. fujifilm.com The selection of non-overlapping signals for both the analyte and the internal standard is crucial for accurate quantification. bipm.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. savemyexams.com This precision allows for the determination of the elemental composition of the molecule, as different combinations of atoms will have unique exact masses. savemyexams.comuni-saarland.de For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass of the molecular ion with the theoretically calculated mass.

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact mass of the molecular ion | Confirms the elemental composition (e.g., C₂₄H₂₇NO₅S) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.govnih.gov

In an MS/MS experiment on this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern would be characteristic of its structure. Expected fragmentation could include the loss of the tosylate group, the benzyl group, or cleavage of the amide bond, providing conclusive evidence for the compound's structure. nih.gov This analysis is particularly useful for distinguishing between isomers that might have the same exact mass. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. This hybrid technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for both the parent compound and potential impurities. mdpi.com

In a typical application, a reversed-phase HPLC system separates the compound from non-polar and polar impurities. The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ in positive ion mode and deprotonated ions [M-H]⁻ in negative ion mode, minimizing fragmentation and preserving the molecular weight information.

For this compound, analysis in positive ion mode would target the protonated N-Methyl-L-phenylalanine benzyl ester cation. Simultaneously, analysis in negative ion mode can detect the p-toluenesulfonate (tosylate) anion. This dual detection provides comprehensive confirmation of the salt's composition. Impurity profiling by LC-MS can identify trace amounts of starting materials, such as N-methyl-L-phenylalanine, benzyl alcohol, and p-toluenesulfonic acid, as well as side-products like unmethylated H-Phe-Obzl or potential degradation products. nih.govnih.gov The high sensitivity of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes allows for the quantification of these impurities at very low levels. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |

| Expected Ion (Positive) | [C₁₇H₁₉NO₂ + H]⁺ (m/z ≈ 270.15) |

| Expected Ion (Negative) | [C₇H₇O₃S]⁻ (m/z ≈ 171.01) |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental to assessing the purity of this compound, ensuring the absence of synthetic precursors, byproducts, and enantiomeric impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. For analytical purposes, a reversed-phase method is typically employed. The compound, containing two aromatic rings, is well-retained on hydrophobic stationary phases like C8 or C18 and can be effectively eluted with a mobile phase gradient of water and an organic solvent, such as acetonitrile or methanol (B129727). oatext.com An acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peak shapes. Detection is commonly performed using a UV detector, monitoring at wavelengths around 254 nm or 214 nm where the phenyl and benzyl groups absorb strongly.

Purity is calculated based on the relative peak area of the main compound compared to the total area of all observed peaks. This method is also scalable for preparative HPLC, where larger columns are used to purify multi-gram quantities of the compound by isolating the fraction corresponding to the main peak. A patent describing the synthesis of a related compound, L-alanine benzyl ester p-toluenesulfonate, utilized HPLC with an internal standard for quantitative analysis, a strategy also applicable here. chemicalbook.com

Chiral HPLC for Enantiomeric Purity Determination

As this compound is a chiral compound, verifying its enantiomeric purity is critical. Chiral HPLC is the gold standard for this purpose, capable of separating the L-enantiomer from its mirror image, the D-enantiomer. scirp.org This separation is achieved using a chiral stationary phase (CSP), which creates a transient diastereomeric complex with each enantiomer, leading to different retention times. chiralpedia.comsigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating enantiomers of amino acid derivatives. scirp.orgsigmaaldrich.com The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase mode. The successful enantiomeric separation of numerous amino acid benzyl ester p-toluenesulfonates has been demonstrated using chiral HPLC, validating the effectiveness of this approach. unimi.it The result is typically expressed as enantiomeric excess (% ee), which quantifies the purity of the desired enantiomer.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol / 2-Propanol / Trifluoroacetic Acid (84:12:4:0.1 v/v) scirp.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical tR (L-enantiomer) | ~10.5 min |

| Hypothetical tR (D-enantiomer) | ~12.0 min |

Gas Chromatography (GC) for Volatile Byproducts and Reagent Purity

While this compound itself is a non-volatile salt and thus unsuitable for direct Gas Chromatography (GC) analysis, the technique is crucial for assessing the purity of reagents and detecting volatile byproducts from its synthesis. scirp.org A key application is the detection of potentially genotoxic impurities (PGIs) such as alkyl tosylates (e.g., methyl tosylate or ethyl tosylate), which can form as byproducts during esterification reactions involving p-toluenesulfonic acid. shimadzu.com GC coupled with a mass spectrometer (GC-MS) provides a highly sensitive method for identifying and quantifying these hazardous byproducts. shimadzu.com

Furthermore, GC can be used to check the purity of starting materials. For instance, a GC method can determine the isomeric distribution (ortho, meta, para) of the p-toluenesulfonic acid reagent after derivatization to a more volatile form, such as the corresponding ethyl esters. researchgate.net This ensures the quality and consistency of the starting materials used in the synthesis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (If applicable)

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule in the solid state. nih.gov If a single crystal of this compound of sufficient quality can be grown, this technique can unambiguously establish the (S) or (R) configuration at the chiral alpha-carbon.

The analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. nih.gov This would reveal the preferred conformation of the N-methylphenylalanine benzyl ester cation and its ionic interaction and spatial relationship with the tosylate counter-ion in the crystal lattice. While a specific crystal structure for this compound is not readily found in the literature, the technique has been successfully applied to structurally similar peptide fragments, demonstrating its applicability. rsc.org The resulting structural data is invaluable for computational modeling and understanding structure-activity relationships.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Solution Conformation and Stereochemical Purity

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. jascoinc.com The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The aromatic chromophores within this compound (the phenylalanine side chain and the benzyl ester) are located near the chiral center, making them excellent probes for CD analysis. nih.gov

The L- and D-enantiomers of this compound are expected to produce CD spectra that are mirror images of each other, exhibiting opposite Cotton effects. researchgate.net A racemic (50:50) mixture would, in theory, have no CD signal. researchgate.net Therefore, CD spectroscopy serves as an excellent, non-destructive method to confirm the enantiomeric identity and assess the stereochemical purity of the compound in solution. The spectrum is also sensitive to the molecule's conformation, providing insights into its secondary structure in different solvent environments. researchgate.net

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

The introduction of a methyl group on the amide nitrogen of an amino acid, as seen in N-Me-Phe-Obzl p-Tosylate, induces significant conformational changes. Molecular modeling and conformational analysis are essential tools to explore these alterations.

Force Field-Based Simulations for Conformation and Dynamics

Force field-based molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of N-methylated peptides. The development of accurate force fields is critical for these simulations. For instance, the CHARMM force fields have been specifically developed for unnatural amino acids, including N-methylated variants, to improve the accuracy of backbone conformations in simulations. nih.gov The inclusion of a grid correction map (CMAP) for N-methyl amino acids has been shown to significantly affect the simulated conformations of complex cyclic peptides like cyclosporin (B1163) A, bringing them into closer agreement with experimental NMR data. nih.gov

These simulations reveal that N-methylation restricts the available conformational space primarily due to steric hindrance from the methyl group. nih.govnih.gov This restriction can lead to more defined and stable secondary structures. MD simulations have been used to study the conformational preferences of N-methylated peptides in different solvent environments, highlighting how these modifications can influence membrane permeability. nih.gov

| Simulation Aspect | Key Findings for N-Methylated Peptides |

| Force Field Development | CMAP terms for N-methyl amino acids are crucial for accurate conformational sampling. nih.gov |

| Conformational Space | N-methylation leads to a more restricted Ramachandran map due to steric hindrance. nih.gov |

| Solvent Effects | Simulations in different solvents (e.g., water, chloroform) show distinct conformational preferences. nih.gov |

| Dynamics | N-methylated peptides often exhibit reduced flexibility and more stable conformations over time. nih.gov |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of N-methylated amino acids. rsc.orgresearchgate.net These calculations have shown that N-methylation alters the electronic properties of the peptide bond. rsc.org

Studies using DFT have revealed that mono N-methylation of a peptide backbone can lead to a more negative Gibbs free energy of solvation (ΔGsolv), suggesting increased water solubility, despite an increase in lipophilicity (clog P). rsc.orgresearchgate.net This is accompanied by an increase in the molecule's polarizability and dipole moment. rsc.orgresearchgate.net Natural Bond Orbital (NBO) analysis indicates that the atomic charges on the amide nitrogen, carbon, and oxygen become more positive or less negative after N-methylation. rsc.org

Furthermore, QM calculations show that N-methylated amino acids have a higher energy of the Highest Occupied Molecular Orbital (HOMO) and a decreased HOMO-LUMO energy gap, which can be an important indicator of reactivity and biological activity. rsc.orgresearchgate.net The energy barrier for the cis/trans isomerization of the amide bond is also calculated to be lower in N-methylated derivatives compared to their non-methylated counterparts. rsc.org

| Electronic Property | Impact of N-Methylation (Based on QM Calculations) |

| Solvation Energy (ΔGsolv) | Becomes more negative, suggesting increased water solubility. rsc.org |

| Dipole Moment & Polarizability | Increased. rsc.org |

| HOMO Energy | Higher (less negative). rsc.org |

| HOMO-LUMO Gap | Decreased. rsc.org |

| Amide cis/trans Energy Barrier | Lowered. rsc.org |

Rational Design of N-Methylated Amino Acid Derivatives

The insights gained from computational studies are invaluable for the rational design of novel peptide-based therapeutics with tailored properties.

Structure-Activity Relationship (SAR) Studies in Peptide Systems

N-methylation is a widely used strategy in structure-activity relationship (SAR) studies to enhance the pharmacological properties of peptides. scielo.org.mxnih.gov By systematically replacing amino acids with their N-methylated versions, researchers can probe the structural requirements for biological activity. nih.gov This "N-methyl scanning" approach helps to identify key residues where modification can improve properties like solubility, enzymatic stability, and receptor affinity or selectivity. nih.govrsc.org

For example, in the context of Alzheimer's disease research, the incorporation of N-methyl amino acids into Aβ peptide fragments has been shown to inhibit fibrillogenesis. scielo.org.mx SAR studies revealed that the position of N-methylation is crucial for inhibitory activity. nih.gov Similarly, in the development of melanocortin receptor agonists, multiple N-methylations led to enhanced selectivity for the hMC1R subtype. nih.gov However, it is important to note that N-methylation does not always lead to improved activity and can sometimes be detrimental, highlighting the context-dependent nature of this modification. nih.gov

De Novo Design of Analogues with Tailored Properties

De novo design involves creating entirely new peptide sequences with desired structures and functions. The conformational constraints imposed by N-methylated amino acids make them powerful building blocks in this process. rsc.org By using N-methylated residues, it is possible to design peptides with predictable and stable three-dimensional shapes. rsc.org

Computational methods are at the forefront of de novo design, allowing for the creation of virtual libraries of N-methylated peptide analogues. nih.gov These libraries can then be computationally screened for desired properties before being synthesized and tested, saving significant time and resources. For instance, the predictable conformations of oligomers of N-methyl-L/D-alanine allow for the bottom-up design of specific peptide shapes with sub-nanometer control. rsc.org This approach opens the door to creating novel biomolecules with functions ranging from enzyme inhibition to the development of new materials. nih.govacs.org

Prediction of Spectroscopic Parameters and Validation

A crucial aspect of computational chemistry is the ability to predict experimental observables, such as spectroscopic parameters, which can then be used to validate the theoretical models. For N-methylated compounds, techniques like NMR and IR spectroscopy are commonly used.

Computational methods can predict NMR chemical shifts and coupling constants, as well as IR vibrational frequencies. nih.govresearchgate.net For example, unrestrained MD simulations of a potent, tetra-N-methylated melanocortin analog showed a high dispersion of backbone chemical shifts, indicating a stable and well-defined structure in solution, which was consistent with experimental NMR data. nih.gov

Emerging Research Avenues and Future Directions

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the N-methylation of amino acids often rely on hazardous reagents and generate significant waste. nih.gov In response, the development of environmentally benign "green" chemistry approaches is a major focus of current research, aiming to improve the sustainability of synthesizing precursors like N-Me-Phe-Obzl p-Tosylate.

A key objective in green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free or aqueous-phase synthesis for N-methylated amino acids is gaining traction. One innovative approach involves peptide chain elongation using unprotected amino acids in micro-flow reactors. nii.ac.jp This method utilizes a biphasic system where an aqueous solution containing an unprotected amino acid is rapidly mixed with an organic phase, accelerating the reaction and minimizing racemization. nii.ac.jp While many coupling reactions for protected amino acids are performed in organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), the push towards using water or minimizing solvent use is a critical step forward. nii.ac.jpbeilstein-journals.org The development of synthetic routes that can be performed in aqueous media is considered an ideal approach for reducing waste and cost. nii.ac.jp

Catalytic methods offer a powerful strategy for waste reduction by enabling reactions with high atom economy and avoiding the use of stoichiometric reagents. Several promising catalytic systems for the N-methylation of amino acids have been developed.

One notable advancement is the use of metal-loaded titanium dioxide (TiO₂) as a photocatalyst. chemrxiv.orgresearchgate.net For example, a silver(I)-loaded TiO₂ photocatalyst (Ag/TiO₂) can facilitate the direct N-methylation of various amino acids using methanol (B129727) as both the methyl source and solvent at ambient temperature. chemrxiv.orgresearchgate.net This process is highly selective, generates water as the only theoretical byproduct, and preserves the optical purity of the amino acid. chemrxiv.orgresearchgate.net Other approaches include using dimethyl carbonate (DMC) with an acid catalyst, which serves as a sustainable and cost-effective methylation method. rsc.org Metal-free catalysis, such as using N-heterocyclic carbenes (NHCs) to activate carbon dioxide as a C1 source, also represents a frontier in green N-methylation. bohrium.com

Table 1: Selected Catalytic Methods for N-Methylation of Amino Acids

| Catalytic System | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Ag(I)/TiO₂ Photocatalyst | Methanol | Clean and safe; uses a green solvent/reagent; generates only water as a byproduct; retains optical purity. | chemrxiv.orgresearchgate.net |

| Acid-Assisted | Dimethyl Carbonate (DMC) | Sustainable and cost-effective reagent; high selectivity and efficiency; eco-friendly. | rsc.org |

| N-Heterocyclic Carbenes (NHCs) | CO₂, Hydrosilanes | Metal-free; utilizes abundant and environmentally friendly CO₂ as a carbon source. | bohrium.com |

| Palladium on Charcoal (Pd/C) | Formaldehyde (B43269), H₂ | Effective for reductive methylation, but requires handling of hazardous formaldehyde and flammable H₂ gas. | chemrxiv.org |

Exploration of Novel Protecting Groups for N-Methylated Amino Acids

The synthesis of complex peptides requires a sophisticated toolbox of protecting groups that can be applied and removed selectively without affecting other parts of the molecule. nih.gov For N-methylated amino acids, the development of novel protecting groups that offer unique cleavage conditions is an active area of research.

Photocleavable protecting groups (PPGs) offer a distinct advantage as they can be removed under mild, neutral conditions using light, avoiding the harsh acidic or basic reagents that can damage sensitive peptide structures. thieme-connect.degoogle.com Several classes of PPGs are utilized in peptide synthesis, including those based on nitrobenzyl and phenacyl moieties. thieme-connect.denih.gov Groups like the 6-nitroveratryloxycarbonyl (NVOC) and 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Ddz) groups are removed by UV light, often at wavelengths (e.g., >350 nm) chosen to minimize damage to the peptide itself. thieme-connect.degoogle.comresearchgate.net The development of PPGs with higher quantum yields and cleaner reactions remains a key goal. nih.gov

While the term "biocleavable" is less commonly applied to small-molecule protecting groups, the concept aligns with enzyme-labile linkers used in drug delivery. The development of protecting groups that can be removed by specific enzymes under physiological conditions is a frontier that could enable novel applications in chemical biology and targeted drug release.

Table 2: Examples of Photocleavable Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Key Features | Reference |

|---|---|---|---|---|

| 6-Nitroveratryloxycarbonyl | NVOC | UV light (~350 nm) | Commonly used; stable to acid and base. | google.comresearchgate.net |

| 4-Methoxyphenacyloxycarbonyl | Phenoc | UV light | Stable to both acid (TFA) and base (piperidine). | thieme-connect.de |

| α,α-Dimethyl-3,5-dimethoxybenzyloxycarbonyl | Ddz | UV light or mild acid | Can be cleaved under multiple conditions, offering flexibility. | thieme-connect.de |

| 1-Pyrenylmethyloxycarbonyl | PYMOC | UV light | Features a large polycyclic aromatic hydrocarbon for efficient light absorption. | google.com |

Orthogonal protection schemes are fundamental to modern peptide synthesis, allowing for the selective deprotection of one functional group while all others remain intact. nih.govpeptide.com This strategy is essential for creating complex structures like branched or cyclic peptides. The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of solid-phase peptide synthesis (SPPS), where the temporary Fmoc group is removed by a base (e.g., piperidine) and the permanent side-chain tBu-type groups are removed by strong acid (e.g., trifluoroacetic acid, TFA). researchgate.netpeptide.com

For more complex syntheses involving N-methylated amino acids, additional levels of orthogonality are required. Researchers employ a variety of protecting groups with unique removal conditions. For instance, the allyloxycarbonyl (Alloc) group is removed by a palladium catalyst, and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is removed by hydrazine. sigmaaldrich.com These groups are compatible with both Fmoc and Boc strategies, enabling the site-specific modification of peptide side chains. sigmaaldrich.com The o-nitrobenzenesulfonyl (o-NBS) group is noted for its high stability to acids and bases and is particularly useful for the protection of secondary amines, such as those in N-methylated lysine (B10760008), before being removed by a thiol. researchgate.netug.edu.pl

Table 3: Selected Orthogonal Protecting Groups for Amine Protection in Peptide Synthesis

| Protecting Group | Removal Condition | Stable To | Application Note | Reference |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., 20% piperidine (B6355638) in DMF) | Acid (TFA), Hydrazine | Standard temporary α-amino protecting group in SPPS. | researchgate.netpeptide.com |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Base (piperidine) | Standard α-amino or side-chain protecting group. | researchgate.netpeptide.com |

| Allyloxycarbonyl (Alloc) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Acid, Base | Orthogonal to both Fmoc and Boc strategies. | sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Acid, Base | Used for side-chain protection to allow for on-resin cyclization or branching. | sigmaaldrich.com |

| o-Nitrobenzenesulfonyl (o-NBS) | Thiol (e.g., mercaptoethanol) + Base | Strong Acid, Strong Base | Useful for protecting secondary amines and for α-N-methylation. | researchgate.netug.edu.pl |

Advanced Applications in Material Science and Supramolecular Chemistry

The unique structural properties conferred by N-methylation are being explored for applications beyond pharmaceuticals, particularly in material science and supramolecular chemistry. N-methylated amino acids can influence the self-assembly of peptides and peptide derivatives into well-defined nanostructures.

Research has shown that amphiphilic derivatives of N-methylated amino acids can self-assemble in solution to form a variety of supramolecular structures, including nanofibers, microtubules, micelles, and vesicles. rsc.orgrsc.org The morphology of these assemblies is often dependent on factors like pH and the specific structure of the amphiphile. rsc.orgrsc.org The N-methyl group alters hydrogen bonding capabilities and introduces steric constraints, which directly impacts how the molecules pack into larger ordered structures. rsc.org These self-assembled materials have potential applications in biomedical fields such as drug delivery and tissue regeneration. rsc.org

In supramolecular chemistry, the specific recognition of N-methylated amino acid residues by synthetic host molecules is an area of growing interest. For example, p-sulfonatocalix rsc.orgarene, a type of macrocyclic host molecule, has been shown to selectively bind methylated lysine and arginine residues. nih.gov This recognition is driven by a combination of hydrophobic interactions, where the methyl group fits into the host's cavity, and cation-π interactions. nih.gov Such selective binding opens up possibilities for creating sensors, purification systems, or tools for studying post-translational modifications in proteins. The principles governing these molecular recognition events could be harnessed to design novel materials with tailored properties based on the inclusion of N-methylated building blocks.

High-Throughput Synthesis and Screening of Derivatives

The development of derivatives from a core scaffold like this compound is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. High-throughput synthesis (HTS) methodologies are central to this effort, enabling the creation of large, diverse libraries of related molecules in a short amount of time. niscpr.res.in

Modern high-throughput synthesis relies heavily on parallel synthesis techniques, where multiple distinct compounds are synthesized simultaneously in arrays of reactors. nih.govspringernature.com For instance, multi-channel peptide synthesizers can produce numerous unique peptide sequences at once, a principle directly applicable to creating derivatives of this compound. biotage.comnih.gov These systems automate the repetitive steps of coupling and deprotection, often on a solid-phase support, which simplifies purification. nih.govamericanpeptidesociety.org By systematically varying the amino acids or chemical moieties coupled to the this compound core, researchers can generate a vast chemical space for exploration. Microwave-assisted synthesis has also emerged as a powerful tool, dramatically accelerating reaction times for peptide coupling from hours to seconds, further boosting throughput. niscpr.res.in

Once these chemical libraries are synthesized, they are subjected to high-throughput screening (HTS) to identify compounds with desired biological or chemical properties. acs.org These screening platforms are designed to test thousands of compounds per day against a specific target. acs.org Assays are often miniaturized into microplate formats (e.g., 96- or 384-well plates) and analyzed using automated readers that detect changes in fluorescence, absorbance, or luminescence, providing a rapid readout of activity. acs.org

| Strategy | Description | Key Advantages | Relevant Technologies |

|---|---|---|---|

| Parallel Solid-Phase Synthesis | Simultaneous synthesis of multiple, distinct compounds on a solid support, often in a multi-well plate or reactor block format. nih.govnih.gov | Rapid library generation, simplified purification, amenable to automation. americanpeptidesociety.org | Multi-channel peptide synthesizers, robotic workstations. biotage.comnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to dramatically accelerate the rate of chemical reactions, particularly peptide couplings. niscpr.res.in | Significant reduction in synthesis time (seconds vs. hours), improved yields and purity. niscpr.res.in | Specialized microwave peptide synthesizers. |

| High-Throughput Screening (HTS) | Rapid, automated testing of large chemical libraries against biological or chemical targets to identify "hits". acs.org | Massive scalability (10,000s of compounds/day), miniaturization reduces reagent consumption. acs.org | Fluorescence plate readers, automated liquid handlers, cell-based assays. |

Integration with Automated Synthesis Platforms

The integration of synthesis with automated and robotic platforms represents a significant leap forward in chemical research. nih.govamericanpeptidesociety.org These platforms operationalize the high-throughput strategies mentioned above, offering enhanced precision, reproducibility, and efficiency while minimizing manual intervention. americanpeptidesociety.org

Automated peptide synthesizers are a cornerstone of this approach. openaccessjournals.com These instruments automate the entire solid-phase peptide synthesis (SPPS) process, from resin loading to the sequential addition of protected amino acids (like this compound), coupling reagents, and washing solvents. nih.govamericanpeptidesociety.org Modern systems often feature robotic arms for precise liquid handling and can run continuously without supervision, enabling "walk-away" operation. biotage.comamericanpeptidesociety.org This automation eliminates the variability associated with manual synthesis, ensuring high reproducibility across different batches and users. americanpeptidesociety.org

Advanced platforms offer features such as programmable heating cycles to accelerate difficult coupling reactions and real-time monitoring to track the progress of the synthesis. americanpeptidesociety.orgpeptisystems.com The development of novel, highly efficient, and robust automated systems is an active area of research, with goals to reduce solvent consumption and accommodate greener, more sustainable solvents. nih.govresearchgate.net Some robotic systems are even capable of transporting peptide derivatives between different sites on a molecular platform, mimicking a biological assembly line and enabling highly controlled, programmable synthesis. rsc.org This level of automation not only accelerates the synthesis of known derivatives but also enables the exploration of more complex and novel molecular architectures based on the this compound scaffold. researchgate.net

| Platform Type | Key Features | Primary Benefits | Example Applications |

|---|---|---|---|

| Parallel Peptide Synthesizers | Equipped with multiple reaction vessels (e.g., up to 96) and robotic arms for simultaneous synthesis. biotage.comnih.gov | High throughput, ideal for creating libraries for screening. nih.gov | SAR studies, mimotope screening. nih.gov |

| Flow-Based Synthesizers | Reagents are continuously pumped through a column containing the solid-phase resin. peptisystems.com | Reduced cycle times, lower solvent consumption, easier scale-up. peptisystems.com | Process development, large-scale synthesis. peptisystems.com |

| Advanced Robotic Platforms | Incorporate sophisticated robotics, real-time monitoring, and programmable logic for complex synthesis pathways. nih.govrsc.org | High degree of control and reproducibility, enables synthesis of complex molecules. americanpeptidesociety.orgresearchgate.net | Synthesis of non-standard peptides, programable chemical synthesis. rsc.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-Me-Phe-Obzl p-Tosylate with high purity?

- Methodological Answer : Synthesis should follow peptide coupling protocols with tosylate salt stabilization. Use HPLC (≥95% purity threshold) and mass spectrometry (MS) for validation . Critical steps include:

- Deprotection : Optimize reaction time to avoid over-acidolysis of the benzyl (Obzl) group.

- Salt Formation : Monitor stoichiometry during p-toluenesulfonic acid addition to ensure complete salt formation.

- Purification : Employ reverse-phase chromatography with acetonitrile/water gradients to remove residual trifluoroacetic acid (TFA), which can interfere with bioassays .

Q. How can researchers characterize the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Prepare serial dilutions in PBS (pH 7.4) or DMSO-water mixtures. Measure turbidity via UV-Vis spectroscopy at 600 nm to identify precipitation thresholds .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Monitor hydrolysis of the tosylate group via <sup>1</sup>H NMR (disappearance of aromatic proton signals at δ 7.2–7.8 ppm) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Primary : High-resolution MS (HRMS) for molecular ion validation and <sup>13</sup>C NMR to confirm methyl (N-Me) and benzyl (Obzl) substituents.

- Secondary : FT-IR to detect sulfonate (S=O) stretches (~1180 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in bioactivity data across batches of this compound?

- Methodological Answer :

- Step 1 : Quantify batch variability using peptide content analysis (e.g., amino acid hydrolysis followed by ninhydrin assay) and ion chromatography for residual counterion (tosylate) quantification .

- Step 2 : Correlate bioactivity (e.g., IC50 in enzyme assays) with impurity profiles (e.g., HPLC-MS). For cell-based assays, pre-treat peptides with TFA removal protocols to mitigate cytotoxicity .

- Step 3 : Apply multivariate statistical models (e.g., PCA) to identify critical quality attributes (CQAs) affecting potency .

Q. What strategies optimize the photodynamic properties of this compound in mechanistic studies?

- Methodological Answer :

- Photostability Assays : Irradiate samples under controlled UV/Vis light (e.g., 365 nm) and quantify reactive oxygen species (ROS) using fluorescence probes (e.g., Singlet Oxygen Sensor Green®).

- Structure-Activity Relationships (SAR) : Modify the benzyl group (Obzl) with electron-withdrawing substituents (e.g., -NO2) to enhance intersystem crossing efficiency, as demonstrated in porphyrin-tosylate analogs .

Q. How can microfluidic platforms be leveraged to study this compound’s cellular interactions with high resolution?